molecular formula C8H10Cl3N B1454986 1-(3,4-Dichlorophenyl)ethanamine hydrochloride CAS No. 89981-76-0

1-(3,4-Dichlorophenyl)ethanamine hydrochloride

Cat. No. B1454986
CAS RN: 89981-76-0
M. Wt: 226.5 g/mol
InChI Key: LTTRKULQEVDRNO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N . It is also known by its IUPAC name (1R)-1-(3,4-dichlorophenyl)ethanamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 1-(3,4-Dichlorophenyl)ethanamine hydrochloride is represented by the InChI code: 1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 . The average mass of the molecule is 226.531 Da .


Physical And Chemical Properties Analysis

1-(3,4-Dichlorophenyl)ethanamine hydrochloride is a solid at room temperature . .

Scientific Research Applications

Synthesis and Characterization

  • Compounds possessing N-substituted ethanamine, synthesized through reactions involving chloro N-substituted ethanamine hydrochloride, have been studied for their antiamoebic activity and cytotoxicity. Such compounds have shown better activity than standard treatments in some cases, illustrating the potential for medical applications (Zaidi et al., 2015).
  • The study of the crystal structure, spectroscopic, and redox behavior of novel ligands prepared from similar dichlorophenyl compounds has advanced the understanding of their chemical properties, which is crucial for the development of new materials and pharmaceuticals (Çelik et al., 2011).

Pharmaceutical Intermediates

  • The solubility of related compounds in various organic solvents has been measured, providing essential data for the production processes of pharmaceuticals such as sertraline hydrochloride, highlighting the importance of these compounds in drug synthesis (Li, Li, & Wang, 2007).
  • Improved synthesis methods for antidepressants, like sertraline hydrochloride, utilize intermediates related to "1-(3,4-Dichlorophenyl)ethanamine hydrochloride," demonstrating the compound's relevance in creating more efficient and environmentally friendly pharmaceutical manufacturing processes (Vukics et al., 2002).

Environmental Applications

  • Research on the removal of toxic pollutants from wastewater using enzymes immobilized on substrates modified with ethanediamine suggests potential environmental applications for related compounds in treating industrial waste (Wang et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRKULQEVDRNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672570
Record name 1-(3,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)ethanamine hydrochloride

CAS RN

89981-76-0
Record name Benzenemethanamine, 3,4-dichloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89981-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Dichlorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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